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For Immediate Release

[City, State] – December 1, 2025 – In the landscape of organ-protective agents, Terevalefim
(ANG-3777) has emerged as a promising therapeutic candidate, particularly in the context of

preventing and mitigating organ damage following ischemic events. This guide provides a

comparative analysis of Terevalefim's efficacy against other organ-protective agents,

supported by available experimental data from clinical trials. The information is intended for

researchers, scientists, and drug development professionals to facilitate an objective evaluation

of Terevalefim's potential.

Executive Summary
Terevalefim is a small molecule designed to mimic the biological activity of hepatocyte growth

factor (HGF), a key player in tissue repair and organ regeneration.[1] Its mechanism of action

centers on the activation of the c-Met receptor signaling pathway, which is instrumental in

promoting cell survival, proliferation, and angiogenesis while reducing apoptosis. This guide will

compare Terevalefim primarily with agents investigated for delayed graft function (DGF) in

kidney transplantation, a condition characterized by acute kidney injury, as this has been a

primary indication for Terevalefim's clinical development. Comparator agents include

Eculizumab, a complement inhibitor, and Iloprost, a prostacyclin analogue. Additionally, a

comparison with established organ-protective agents in a broader context, such as the

antihypertensives Ramipril and Amlodipine, known for their renal protective effects, is included

to provide a wider benchmark.
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Comparative Efficacy of Organ-Protective Agents
The following tables summarize the quantitative data from clinical trials of Terevalefim and

comparator agents. It is important to note that the data presented here are from separate trials

and not from direct head-to-head studies, thus any cross-trial comparisons should be

interpreted with caution.

Table 1: Efficacy in Delayed Graft Function (DGF) Following Kidney Transplantation

Agent Trial Primary Endpoint Result

Terevalefim (ANG-

3777)

Phase 3

(NCT02474667)[2][3]

Estimated Glomerular

Filtration Rate (eGFR)

at 12 months

No significant

difference compared

to placebo (53.3

mL/min/1.73m² vs.

50.4 mL/min/1.73m²)

[1]

Eculizumab
PROTECT Study

(NCT02145182)[4]
Incidence of DGF

Did not meet primary

endpoint

Iloprost
Single-Center

Prospective Study
Incidence of DGF

Significant reduction

in DGF incidence

(21.4% vs. 50.9% in

control group, p <

0.001)

Table 2: Renal Protection in Hypertensive Patients
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Agent Trial Primary Outcome Result

Ramipril AASK Trial
Rate of change in

GFR

Slower mean decline

in GFR after 3 months

and less proteinuria

compared to

amlodipine in patients

with proteinuria.

Amlodipine AASK Trial
Rate of change in

GFR

Less effective in

slowing GFR decline

and reducing

proteinuria compared

to ramipril in patients

with proteinuria.

Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a

comprehensive understanding of the experimental conditions.

Terevalefim (ANG-3777) Phase 3 Trial (NCT02474667)
Objective: To determine the efficacy and safety of ANG-3777 in renal transplant recipients

with signs of DGF.

Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

Patient Population: 253 adult recipients of a first deceased donor kidney transplant at risk for

DGF, defined by low urine output for over eight consecutive hours post-transplant.

Intervention: Patients were randomized 1:1 to receive either ANG-3777 (2 mg/kg) or a

placebo, administered intravenously once daily for three consecutive days, with the first dose

starting within 30 hours after transplantation.

Primary Endpoint: The primary endpoint was the estimated glomerular filtration rate (eGFR)

at 12 months.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Endpoints: Included the proportion of subjects with eGFR >30 at various time

points, the proportion of subjects with slow, delayed, or primary non-functioning grafts, length

of hospitalization, and duration of dialysis through day 30.

Eculizumab PROTECT Study (NCT02145182)
Objective: To determine if Eculizumab is safe and could be used to prevent DGF following

kidney transplantation.

Study Design: A randomized, parallel-group, double-blind, placebo-controlled, multi-center

study.

Patient Population: Adult recipients of a first kidney transplant from a standard criteria donor

(SCD) or expanded criteria donor (ECD) deceased donor with a DGF risk score of ≥ 25%

using the Irish scale.

Intervention: Eculizumab administered intravenously.

Primary Outcome Measure: Incidence of DGF.

Iloprost Single-Center Prospective Study
Objective: To evaluate if the administration of intravenous iloprost could reduce the incidence

of DGF after kidney transplantation from deceased donors.

Study Design: A prospective, randomized (1:1), placebo-controlled study.

Patient Population: 476 consecutive patients who received a kidney transplant from a

deceased donor.

Intervention: Patients in the treatment group received a continuous infusion of iloprost at

0.27 μ g/min through an elastomeric pump in the peri-transplant period. The control group

received a placebo.

Primary Outcome: Incidence of DGF.

Ramipril vs. Amlodipine AASK Trial
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Objective: To compare the effects of an angiotensin-converting enzyme (ACE) inhibitor

(ramipril), a dihydropyridine calcium channel blocker (amlodipine), and a beta-blocker on

hypertensive renal disease progression in African Americans.

Study Design: A randomized, double-blind, 3 x 2 factorial trial.

Patient Population: 1094 African Americans aged 18 to 70 years with hypertensive renal

disease (GFR of 20-65 mL/min per 1.73 m²).

Intervention: Participants were randomly assigned to receive amlodipine (5 to 10 mg/d),

ramipril (2.5 to 10 mg/d), or metoprolol (50 to 200 mg/d), with other agents added to achieve

one of two blood pressure goals.

Primary Outcome: The rate of change in GFR.

Secondary Outcome: A composite index of clinical endpoints including a reduction in GFR of

more than 50% or 25 mL/min per 1.73 m², end-stage renal disease, or death.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are

provided in DOT language for use with Graphviz.

Terevalefim (ANG-3777) Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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